4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
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Description
4-((1-((3-chloro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C18H21ClN2O5S and its molecular weight is 412.89. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Development
A study by Liu et al. (2013) discusses the synthesis of a novel diamine containing pyridine and trifluoromethylphenyl groups, used in the preparation of fluorinated polyamides containing pyridine and sulfone moieties. This research highlights the potential use of such compounds in the development of new polymeric materials with desirable thermal and mechanical properties (Liu et al., 2013).
Chemical Reactions and Molecular Dynamics
Chandar et al. (2014) designed a dimethyl(pyridin-2-yl)sulfonium based oxime to reverse the aging process of organophosphorus inhibited acetylcholinesterase. This study demonstrates the use of pyridine-containing sulfonium species in specific chemical reactions and provides insights into their potential applications in biochemical processes (Chandar et al., 2014).
Pharmaceutical Research
Bagley et al. (2005) conducted a study on the synthesis of dimethyl sulfomycinamate, a compound related to thiopeptide antibiotics. This research offers a glimpse into the potential pharmaceutical applications of pyridine-based compounds in antibiotic development (Bagley et al., 2005).
Material Science and Chemical Properties
Research by Baluja and Talaviya (2016) on novel dihydropyridine derivatives in dimethyl sulfoxide explores the densities, viscosities, and ultrasonic velocities of these compounds. This study contributes to understanding the material properties and applications of pyridine derivatives in various scientific fields (Baluja & Talaviya, 2016).
Properties
IUPAC Name |
4-[1-(3-chloro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-8-14(9-18(22)20(12)2)26-13-6-7-21(11-13)27(23,24)15-4-5-17(25-3)16(19)10-15/h4-5,8-10,13H,6-7,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMHSDLOBXWCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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